molecular formula C12H14FNO4 B13078672 Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate

Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate

Cat. No.: B13078672
M. Wt: 255.24 g/mol
InChI Key: MHCVQNCKNKTBQX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate is an organic compound that features a complex structure with a fluoro and nitro group attached to a phenyl ring

Preparation Methods

The synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate typically involves a multi-step process. One common synthetic route includes the nitration of 4-fluorotoluene to introduce the nitro group, followed by esterification to form the ethyl ester. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Chemical Reactions Analysis

Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the conversion of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the position ortho or para to the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate can be compared with other similar compounds, such as:

    4-Fluoro-3-nitrobenzoic acid: This compound shares the fluoro and nitro groups but differs in the presence of a carboxylic acid group instead of an ester.

    4-Fluoro-3-nitroaniline: Similar in structure, but with an amine group replacing the ester.

    Ethyl 4-fluoro-3-nitrobenzoate: This compound has a similar ester group but differs in the position of the substituents on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14FNO4

Molecular Weight

255.24 g/mol

IUPAC Name

ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate

InChI

InChI=1S/C12H14FNO4/c1-4-18-11(15)12(2,3)8-5-6-9(13)10(7-8)14(16)17/h5-7H,4H2,1-3H3

InChI Key

MHCVQNCKNKTBQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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